An In-Depth Technical Guide to 3-Methyl-15-phenylpentadecanoic Acid: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 3-Methyl-15-phenylpentadecanoic Acid: Structure, Properties, and Therapeutic Potential
Introduction
In the landscape of lipid research and drug development, branched-chain fatty acids (BCFAs) represent a compelling and underexplored class of molecules. Unlike their linear counterparts, BCFAs possess unique structural motifs that bestow distinct physicochemical and biological properties.[1][2] These properties, including altered membrane fluidity and unique metabolic fates, position them as intriguing candidates for therapeutic and diagnostic applications.[3][4] This guide focuses on a specific BCFA, 3-Methyl-15-phenylpentadecanoic acid, a molecule at the intersection of fatty acid metabolism and targeted molecular design.
The presence of a methyl group at the β-carbon (position 3) and a terminal phenyl ring creates a fatty acid analog with significant metabolic stability. This guide provides a comprehensive technical overview of its molecular profile, a robust framework for its synthesis and characterization, and an exploration of its hypothesized mechanism of action and potential applications, particularly in the realm of cardiovascular medicine. It is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness the unique characteristics of this modified fatty acid.
Part 1: Molecular Profile and Physicochemical Properties
A molecule's utility in a biological system is fundamentally dictated by its structure and resulting physicochemical properties. 3-Methyl-15-phenylpentadecanoic acid is a C22 fatty acid characterized by two key modifications to a standard pentadecanoic acid chain: a methyl group at the C-3 position and a phenyl group at the C-15 position.
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IUPAC Name: 3-methyl-15-phenylpentadecanoic acid[]
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CAS Number: 116754-80-4[][6]
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Molecular Formula: C₂₂H₃₆O₂[]
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Molecular Weight: 332.52 g/mol []
The "Magic Methyl" Effect at the β-Position
The strategic placement of a methyl group can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile, a concept often referred to in medicinal chemistry as the "magic methyl" effect.[7] In the case of 3-Methyl-15-phenylpentadecanoic acid, the methyl group is located at the β-carbon. This position is critical for the initiation of β-oxidation, the primary catabolic pathway for fatty acids. The steric hindrance introduced by this methyl group is hypothesized to significantly inhibit the enzymatic machinery of β-oxidation. Consequently, instead of being rapidly metabolized for energy, the fatty acid is shunted towards anabolic pathways, such as incorporation into complex lipids like triglycerides and phospholipids. This metabolic diversion results in prolonged tissue retention, a key attribute for potential applications in diagnostics and drug delivery.[8]
Physicochemical Data Summary
The combination of a long aliphatic chain and a terminal phenyl group gives this molecule a distinctly lipophilic character. The quantitative properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 37-39°C | [] |
| Boiling Point | 463°C at 760 mmHg | [] |
| Density | 0.954 g/cm³ | [][9] |
| SMILES | CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | [] |
| InChI Key | GETJXADZUDOMNR-UHFFFAOYSA-N | [] |
Part 2: Synthesis and Characterization
The generation and validation of a novel molecular entity are paramount for research and development. This section outlines a proposed synthetic pathway and a detailed analytical protocol for quantification in biological matrices.
Proposed Synthetic Protocol
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Esterification of the ω-Bromo Acid:
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Procedure: Dissolve 15-bromopentadecanoic acid in a 7:2 mixture of THF/MeOH. Add a 2.0 M solution of trimethylsilyl diazomethane in hexane dropwise until a persistent yellow color is observed. Stir at room temperature for 2 hours.[11]
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Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent Grignard reaction. Trimethylsilyl diazomethane is a safe and efficient methylating agent for this purpose.[11]
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Validation: Monitor the reaction completion by Thin Layer Chromatography (TLC), looking for the disappearance of the starting acid spot. Remove solvent under reduced pressure to obtain methyl 15-bromopentadecanoate.
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Grignard Reagent Formation:
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Procedure: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating and maintained by the exothermic reaction.
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Causality: This step creates phenylmagnesium bromide, a potent nucleophile that will be used to form the terminal phenyl group on the fatty acid chain. The inert atmosphere is critical to prevent the highly reactive Grignard reagent from being quenched by atmospheric water or oxygen.
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Grignard Coupling Reaction:
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Procedure: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add a solution of methyl 15-bromopentadecanoate from Step 1, dissolved in anhydrous diethyl ether, to the Grignard reagent. Allow the reaction to stir overnight at room temperature.
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Causality: The nucleophilic phenyl group attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming a new carbon-carbon bond. This creates the 15-phenylpentadecanoate backbone.
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Validation: Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride. Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
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Introduction of the 3-Methyl Group (Malonic Ester Synthesis Variant):
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Procedure: React the product from Step 3 with a strong base like lithium diisopropylamide (LDA) at -78°C to form the enolate. Then, add methyl iodide to alkylate the α-carbon (now position 2). A second deprotonation/alkylation sequence can be performed if needed, followed by hydrolysis and decarboxylation to yield the 3-methylated acid. A more direct modern approach might involve an α-lithiation followed by methylation.
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Causality: This classic method allows for the specific introduction of an alkyl group adjacent to a carbonyl. The choice of a strong, non-nucleophilic base like LDA is crucial for efficient enolate formation without competing side reactions.
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Saponification and Purification:
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Procedure: Hydrolyze the resulting methyl ester using a solution of NaOH in ethanol/water at 80°C for 3 minutes.[10] Neutralize the reaction mixture with 1N HCl to protonate the carboxylate, yielding the final carboxylic acid.
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Causality: The ester protecting group is removed under basic conditions to yield the free carboxylic acid, which is the final desired product.
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Validation: Purify the final product, 3-Methyl-15-phenylpentadecanoic acid, using silica gel column chromatography. Characterize the final structure and confirm purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Diagram: Synthetic Workflow
Caption: Proposed synthetic pathway for 3-Methyl-15-phenylpentadecanoic acid.
Analytical Characterization Protocol: LC-MS/MS
Quantitative analysis in biological matrices requires a highly sensitive and specific method. Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[12]
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Sample Preparation (Plasma):
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Procedure: To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., ¹³C-labeled analog). Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
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Causality: Protein precipitation removes the bulk of the matrix interference. The internal standard corrects for variations in sample recovery and instrument response.
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Liquid Chromatography:
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Instrument: UHPLC system (e.g., Agilent 1290 Infinity II).[13]
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Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start at 60% B, ramp to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
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Flow Rate: 0.4 mL/min.
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Causality: The C18 column retains the lipophilic analyte, while the gradient elution effectively separates it from other matrix components before it enters the mass spectrometer. Formic acid aids in protonation for positive ion mode analysis.
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-
Tandem Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer (e.g., SCIEX 4500).[12]
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Rationale: Carboxylic acids are readily deprotonated, making negative mode ESI highly sensitive for their detection.
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MRM Transitions:
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Analyte (C₂₂H₃₆O₂): Precursor ion [M-H]⁻ at m/z 331.3 → Product ion (e.g., fragment from loss of CO₂) at m/z 287.3.
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Internal Standard: Monitor the corresponding mass shift.
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Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects.[14]
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Part 3: Biological Activity and Mechanism of Action
The therapeutic potential of 3-Methyl-15-phenylpentadecanoic acid stems directly from its unique structure, which is designed to exploit and probe the pathways of fatty acid metabolism.
Hypothesized Mechanism of Action: A Metabolic Trap
The central hypothesis is that this molecule acts as a "metabolic trap." Unlike typical long-chain fatty acids that are either oxidized for energy or stored, the β-methyl group acts as a metabolic roadblock.
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Cellular Uptake: The molecule is taken up by cells via fatty acid transporters.
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Activation: It is activated to its coenzyme A (CoA) thioester, 3-methyl-15-phenylpentadecanoyl-CoA, by acyl-CoA synthetases.
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Inhibition of β-Oxidation: The 3-methyl group sterically hinders the enzymes of the mitochondrial β-oxidation spiral. This makes it a very poor substrate for catabolism.
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Anabolic Diversion: Unable to be oxidized, the activated fatty acid is instead incorporated into the cellular lipid pool, primarily triglycerides and phospholipids, effectively trapping it within the cell for an extended period.
This prolonged retention within specific tissues is the key to its potential applications.
Diagram: Metabolic Fate of Fatty Acids
Caption: Hypothesized metabolic fate of 3-Methyl-15-phenylpentadecanoic acid.
Potential Therapeutic and Diagnostic Applications
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Myocardial Imaging Agent:
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Rationale: The heart heavily relies on fatty acid oxidation for its energy needs. Radioiodinated analogs of phenylpentadecanoic acid, such as 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), are used in nuclear medicine to assess myocardial fatty acid uptake.[8] Ischemic or damaged heart tissue has impaired β-oxidation, leading to a differential washout rate of these tracers compared to healthy tissue.
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Application: A radiolabeled version (e.g., with ¹⁸F or ¹²³I) of 3-Methyl-15-phenylpentadecanoic acid could serve as a superior PET or SPECT imaging agent. Its enhanced metabolic stability due to the β-methyl group would lead to higher retention and a stronger signal in healthy myocardium, potentially providing a clearer contrast between healthy and ischemic regions.[8][15]
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Targeted Drug Delivery:
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Rationale: The lipophilic nature and tendency to be incorporated into lipid structures could be exploited for drug delivery.
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Application: The fatty acid could be conjugated to a cytotoxic agent to target cancers that exhibit high fatty acid uptake. The slow metabolism of the fatty acid tail could lead to prolonged intracellular concentrations of the attached drug, enhancing its efficacy.
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Research Tool for Lipid Metabolism:
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Rationale: As a non-metabolizable fatty acid analog, it can be used to study the processes of fatty acid uptake, transport, and incorporation into complex lipids without the confounding variable of catabolism.
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Application: It can help elucidate the kinetics and regulation of lipid storage pathways in various cell types and disease models, such as in steatosis or certain metabolic disorders.
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Conclusion
3-Methyl-15-phenylpentadecanoic acid is more than just another fatty acid; it is a rationally designed molecular probe with significant potential. Its defining feature—a β-methyl group that acts as a metabolic brake—transforms it from a simple energy substrate into a stable entity that is retained within cells. This property is the cornerstone of its promise as a next-generation imaging agent for myocardial viability and as a potential scaffold for targeted drug delivery. The synthetic and analytical protocols outlined in this guide provide a clear path for researchers to produce, purify, and quantify this molecule, enabling further investigation into its biological functions. Future research should focus on radiolabeling this compound and performing in vivo biodistribution and imaging studies to validate its utility in diagnosing and understanding cardiovascular disease.
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Venn-Watson, S., et al. (2025). Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. Cancers, 17(19), 4785. Available from: [Link]
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